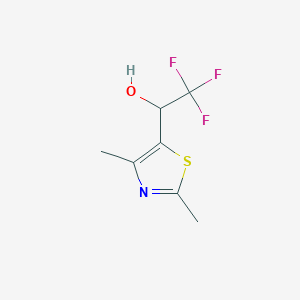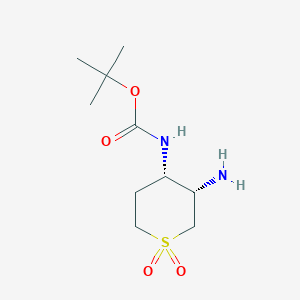
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C9H18N2O4S It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of a thiopyran derivative with tert-butyl carbamate. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxidotetrahydro group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Wissenschaftliche Forschungsanwendungen
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (cis-4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate: Similar in structure but differs in the position of the amino group.
Tert-butyl carbamate: Lacks the thiopyran ring and is simpler in structure.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is unique due to its specific structural features, including the thiopyran ring and the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H20N2O4S |
|---|---|
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,4S)-3-amino-1,1-dioxothian-4-yl]carbamate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
InChI-Schlüssel |
POPSAHJDHHOFHE-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCS(=O)(=O)C[C@H]1N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


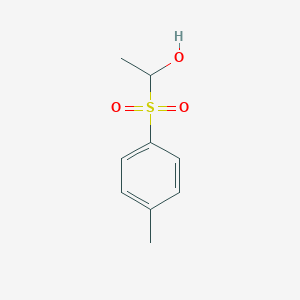

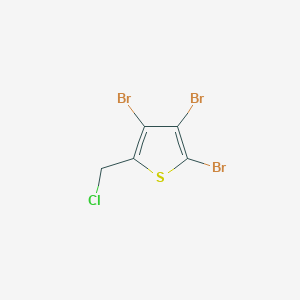
![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)
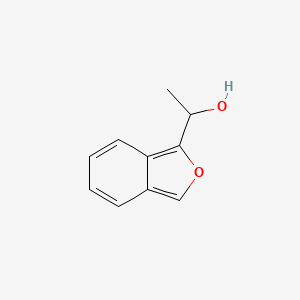
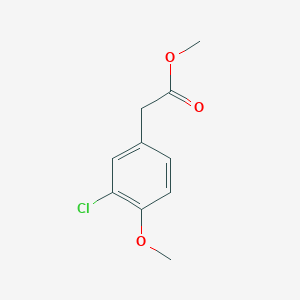

![2-[(4-Bromophenoxy)methyl]-2-methyloxirane](/img/structure/B8617986.png)



